Product packaging for Adenylyl-(3'-5')-guanosine(Cat. No.:CAS No. 102029-53-8)

Adenylyl-(3'-5')-guanosine

Cat. No.: B1140930
CAS No.: 102029-53-8
M. Wt: 612.45
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Description

Contextualizing ApG within Fundamental Nucleic Acid Biochemistry

Adenylyl-(3'-5')-guanosine is a dinucleotide composed of two nucleosides, adenosine (B11128) and guanosine (B1672433), linked together by a phosphodiester bond. Specifically, this bond connects the 3'-hydroxyl group of the adenosine ribose sugar to the 5'-hydroxyl group of the guanosine ribose sugar. ontosight.ai This 3'-5' phosphodiester linkage is the fundamental backbone of ribonucleic acid (RNA), establishing ApG as a basic structural unit of these essential macromolecules.

The synthesis of ApG can be achieved enzymatically. For instance, research has shown that Ribonuclease U2 can catalyze the formation of ApG, demonstrating a key biochemical pathway for its creation within a biological context. The physical and chemical properties of ApG, including its molecular formula C20H25N10O11P, are well-defined, providing a solid foundation for its study in various research applications.

Overview of Dinucleotide Significance in Molecular Biology Studies

Dinucleotides, the class of molecules to which ApG belongs, are of profound importance in molecular biology. Beyond their role as the basic components of nucleic acids, they function in a variety of other biological contexts. ontosight.ai

Key Roles of Dinucleotides:

Cofactors and Signaling Molecules: Certain dinucleotides, such as Nicotinamide Adenine (B156593) Dinucleotide (NAD) and Flavin Adenine Dinucleotide (FAD), are crucial cofactors in a vast number of enzymatic reactions central to metabolism. Others, like cyclic di-GMP, act as second messengers in signal transduction pathways. normalesup.org

Structural Determinants of DNA: The sequence of dinucleotides in a DNA strand significantly influences its local structure and physical properties, including stiffness and bendability. bohrium.commdpi.com These structural variations can affect how DNA is packaged within the cell and how it interacts with proteins. bohrium.commdpi.com For example, dinucleotide composition is a known determinant for protein binding affinities and can influence 3D chromatin organization and transcription regulation. bohrium.commdpi.com

Models for DNA Dynamics: As the smallest units of DNA that can exhibit base-stacking interactions, dinucleotides serve as valuable and simplified models for studying the complex "breathing" of the DNA double helix. oup.com These studies provide insight into the mechanisms by which proteins access the genetic information stored within DNA. oup.com

Epigenetic Regulation: Specific dinucleotides, most notably the CG sequence, are central to epigenetic modifications like DNA methylation, which plays a crucial role in regulating gene expression without altering the DNA sequence itself. nih.gov

General Academic Perspectives on ApG's Role in Cellular Processes

Academic research has identified ApG as a significant molecule in intracellular communication and the regulation of fundamental cellular activities. It is considered a key regulator in diverse biological phenomena, including DNA synthesis and repair, cell growth, and immune responses.

The presence of adenosine and guanosine, both critical components of cellular energy currency and signaling, positions ApG at the crossroads of several metabolic and regulatory pathways. Its structure allows it to participate in second messenger signaling and the complex regulation of cyclic nucleotides. For instance, the components of ApG are integral to the adenylyl cyclase and guanylyl cyclase signaling pathways, which generate the universal second messengers cyclic AMP (cAMP) and cyclic GMP (cGMP), respectively. normalesup.orgnih.govfrontiersin.org These pathways are fundamental to countless physiological processes. The study of ApG and related molecules helps to unravel the intricate networks that govern cellular function.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H25N10O11P B1140930 Adenylyl-(3'-5')-guanosine CAS No. 102029-53-8

Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N10O11P/c21-14-8-15(24-3-23-14)29(4-25-8)19-12(34)13(6(1-31)39-19)41-42(36,37)38-2-7-10(32)11(33)18(40-7)30-5-26-9-16(30)27-20(22)28-17(9)35/h3-7,10-13,18-19,31-34H,1-2H2,(H,36,37)(H2,21,23,24)(H3,22,27,28,35)/t6-,7-,10-,11-,12-,13-,18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBLDUTUVIXFJE-INFSMZHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N10O11P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801311414
Record name Adenylyl-(3′→5′)-guanosine
Source EPA DSSTox
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Molecular Weight

612.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3352-23-6
Record name Adenylyl-(3′→5′)-guanosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3352-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Adenylyl-(3′→5′)-guanosine
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Record name Adenylyl-(3'→5')-guanosine
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Biosynthesis and Enzymatic Formation of Adenylyl 3 5 Guanosine

Enzymatic Pathways and Catalytic Mechanisms of Dinucleotide Synthesis

Enzymatic synthesis provides a powerful tool for the production of specific dinucleotides like ApG. Ribonucleases, in particular, have demonstrated significant utility in catalyzing the formation of phosphodiester bonds.

Ribonuclease U2 (RNase U2), an enzyme classified as a ribonucleate purine-nucleotido-2′-transferase (cyclizing), has proven to be a valuable catalyst for the synthesis of oligonucleotides, including ApG. oup.comjst.go.jp The synthetic reaction involves the incubation of a phosphate (B84403) donor, such as adenosine (B11128) 2', 3'-cyclic phosphate (A cyclic-p), with a phosphate acceptor nucleoside. oup.comjst.go.jp RNase U2 facilitates the transfer of the adenylyl group from A cyclic-p to the 5'-hydroxyl group of the acceptor nucleoside, forming a 3'-5' phosphodiester linkage. oup.com For instance, the synthesis of adenylyl-(3', 5')-uridine using this method can achieve yields as high as 37%, demonstrating the enzyme's efficacy. oup.comjst.go.jp Similarly, RNase U2 can be utilized to prepare Adenylyl-(3', 5')-guanosine 2',3'-cyclic phosphate (ApG cyclic-p), a substrate for another ribonuclease, RNase N1, with a yield of approximately 10%. oup.comjst.go.jp

The catalytic action of RNase U2 is not limited to dinucleotide synthesis; it can also produce short oligoadenylic acids. When A cyclic-p is incubated with RNase U2 in the absence of an acceptor, it can polymerize to form a series of oligoadenylates, with the total yield of polymerized products reaching about 22%. oup.com

The efficiency of ApG synthesis catalyzed by RNase U2 is influenced by several factors, including the choice of phosphate acceptor (substrate specificity) and various reaction conditions. oup.comjst.go.jp

Substrate Specificity: The yield of the adenylyl-(3', 5')-nucleoside (ApN) product is highly dependent on the phosphate acceptor used. The enzyme exhibits a clear preference for certain nucleosides over others. oup.comjst.go.jp

Table 1: Influence of Phosphate Acceptor on ApN Yield by RNase U2
Phosphate AcceptorRelative Yield Order
CytosineHighest
UridineHigh
Glyoxal G cyclic-pModerate
InosineModerate
AdenosineLower
2'(3')-CytidylateLow
2'(3')-GuanylateLowest

Reaction Conditions: Several physical and chemical parameters must be optimized to maximize the yield of the enzymatic synthesis. These include:

Temperature: Lower temperatures have been found to favor a higher yield of the synthesized product. This is attributed to the reduction of the competing hydrolytic activity of the enzyme at cooler temperatures. oup.comjst.go.jp

Incubation Time: The duration of the reaction is a critical factor that needs to be optimized to achieve maximum product formation before equilibrium is reached or product degradation occurs. oup.com

pH: The pH of the reaction medium affects the ionization state of the enzyme's active site residues and the substrates, thereby influencing catalytic activity. oup.comnih.gov

Enzyme Concentration: The concentration of RNase U2 directly impacts the reaction rate. Higher enzyme concentrations generally lead to faster product formation. oup.com

Chemoenzymatic and Chemical Synthesis Approaches for ApG and its Analogs

In addition to purely enzymatic methods, chemical and chemoenzymatic strategies are employed for the synthesis of ApG and its structural analogs. These approaches offer versatility in creating modified dinucleotides for various research applications.

The phosphotriester method is a cornerstone of chemical oligonucleotide synthesis and is well-suited for the assembly of dinucleotides like ApG. trilinkbiotech.comwikipedia.org This approach was developed as an improvement upon the earlier phosphodiester method, which was prone to the formation of branched oligonucleotides and pyrophosphate oligomers. wikipedia.orgnih.gov

The key feature of the phosphotriester method is the protection of the phosphate moiety with a protecting group, such as a β-cyanoethyl group. trilinkbiotech.com This protection prevents the phosphate from engaging in unwanted side reactions at the internucleosidic linkage during chain elongation. wikipedia.org The use of protected phosphate groups allows for the use of more efficient coupling agents and catalysts, which significantly shortens the synthesis time. wikipedia.org The general cycle involves the coupling of a protected nucleoside with another, followed by deprotection steps to allow for further chain extension or to yield the final dinucleotide. nih.govscilit.com This methodology has been successfully adapted for both solution-phase and solid-phase synthesis. nih.gov

The synthesis of ApG analogs is crucial for conducting structure-activity relationship (SAR) studies. nih.govnih.gov SAR studies investigate how specific modifications to a molecule's structure affect its biological activity, providing insights into its mechanism of action and enabling the design of molecules with enhanced or more specific functions. mdpi.commdpi.com

Analogs of ApG can be prepared by introducing modifications at various positions, such as the nucleobase, the ribose sugar, or the phosphodiester backbone. For example, ATP analogs are commonly synthesized to function as inhibitors of ATP-dependent enzymes by modifying the phosphate chain to resist hydrolysis. wikipedia.org Chemical synthesis methods, like the phosphotriester approach, provide the flexibility needed to incorporate these modified building blocks. wikipedia.org By systematically altering the structure of ApG and evaluating the biological activity of the resulting analogs, researchers can identify the key chemical features required for its function. nih.govmdpi.com

Enzymatic Hydrolysis and Metabolic Turnover of Adenylyl 3 5 Guanosine

Phosphodiesterase-Mediated Degradation of 3'-5' Phosphodiester Bonds

Phosphodiesterases (PDEs) are a broad group of enzymes that hydrolyze phosphodiester bonds, such as the one found in ApG. wikipedia.org These enzymes are critical in regulating the concentration of signaling molecules and intermediates in metabolic pathways. wikipedia.org The degradation of the 3'-5' phosphodiester bond in ApG is a key step in its metabolic turnover.

Characterization of Specific Phosphodiesterase Components and Substrate Preferences

Several phosphodiesterases with the ability to hydrolyze dinucleotides have been identified. For instance, in Vibrio cholerae, the V-cGAP1 protein, which contains an HD-GYP domain, has been shown to degrade 3'3'-cGAMP to 5'-pApG and subsequently to 5'-ApG. nih.govresearchgate.net This indicates that V-cGAP1 possesses both phosphodiesterase and 5'-nucleotidase activities. nih.govresearchgate.net HD-GYP domains are a subclass of the HD domain superfamily and are known to be involved in cyclic di-GMP turnover. nih.gov

Another example is the human RNase κ, a single-strand-specific endoribonuclease that shows a preference for cleaving ApU and ApG phosphodiester bonds. oup.com The enzyme's activity is enhanced with increased concentration, leading to the cleavage of other bonds like UpU, but its primary targets are ApU and ApG. oup.com

Furthermore, nuclease Bh1 from Basidiobolus haptosporus demonstrates a preference for hydrolyzing dinucleoside monophosphates with guanosine (B1672433) at the 5' end. academicjournals.org Its efficiency of cleavage follows the order d(GpT) > d(TpG) > d(ApG), indicating that the nature of the bases flanking the phosphodiester bond influences the enzyme's activity. academicjournals.org

The table below summarizes the characteristics of some phosphodiesterases involved in the degradation of ApG and related dinucleotides.

Enzyme/ProteinOrganismDomain/FamilySubstrate(s)Product(s)Reference
V-cGAP1Vibrio choleraeHD-GYP3'3'-cGAMP, 5'-pApG5'-pApG, 5'-ApG nih.govresearchgate.net
Human RNase κHomo sapiensEndoribonucleaseApU, ApGCleaved fragments oup.com
Nuclease Bh1Basidiobolus haptosporusNucleased(GpT), d(TpG), d(ApG)Mononucleotides academicjournals.org
ENPP1Homo sapiensEcto-nucleotide pyrophosphatase phosphodiesterase2'3'-cGAMPpA(3',5')pG researchgate.net

Inhibition Profiles of ApG Degradation by Nucleotides

The activity of phosphodiesterases can be modulated by the presence of other nucleotides, which can act as competitive inhibitors. For example, the activity of the E. coli Nudix hydrolase RppH, which acts on diphosphorylated RNA, is inhibited by various guanosine nucleotides. nih.gov GDP was found to be the most potent inhibitor, followed by ppGpp and pppGpp, while GTP was the least efficient. nih.gov This suggests that intracellular nucleotide pools can regulate the degradation of RNA and, by extension, dinucleotides like ApG.

The table below shows the IC50 values for the inhibition of RppH activity by different nucleotides.

InhibitorSubstrateIC50 (µM)Reference
GDPpppAG~32 nih.gov
GDPppAG~59 nih.gov
ppGpppppAG/ppAG54-190 nih.gov
pppGpppppAG/ppAG54-190 nih.gov
GTPpppAG~1600 nih.gov
GTPppAG~4100 nih.gov

Nucleolytic Cleavage Mechanisms Affecting Dinucleotide Stability

The stability of dinucleotides like ApG is not only influenced by phosphodiesterases but also by other nucleolytic enzymes. The glmS ribozyme, for instance, catalyzes a self-cleavage reaction at a specific phosphodiester bond. acs.org This reaction is thought to occur via an acid-base mechanism. acs.org While this is a self-cleavage mechanism within a larger RNA molecule, it highlights the inherent susceptibility of phosphodiester bonds to cleavage.

Furthermore, archaeal Argonaute (Ago) proteins can cleave DNA strands. nih.gov Although this process is typically guided by a small RNA or DNA molecule, it demonstrates the existence of diverse nucleolytic activities that can potentially act on dinucleotides. nih.gov

ApG's Intermediary Role in Complex Nucleotide Metabolism

ApG and its phosphorylated forms are important intermediates in the metabolic pathways of more complex nucleotides, particularly cyclic dinucleotides which are crucial second messengers in bacteria.

Relation to Cyclic Dinucleotide (e.g., c-di-GMP) Degradation Pathways

The degradation of cyclic di-guanosine monophosphate (c-di-GMP), a key bacterial second messenger, often proceeds through a linear intermediate. rsc.orgasm.org EAL domain-containing phosphodiesterases linearize c-di-GMP to 5'-phosphoguanylyl-guanosine (pGpG). rsc.orgcaister.com This linear dinucleotide is then further degraded to GMP. caister.com

Similarly, the degradation of 3'3'-cyclic GMP-AMP (3'3'-cGAMP) in V. cholerae involves the formation of a linear intermediate. nih.govresearchgate.net The HD-GYP domain-containing proteins V-cGAP1, V-cGAP2, and V-cGAP3 linearize 3'3'-cGAMP to produce 5'-pApG. nih.govresearchgate.net Subsequently, V-cGAP1 further hydrolyzes 5'-pApG to 5'-ApG. nih.govresearchgate.netresearchgate.net This positions ApG as a key downstream product in the cGAMP degradation pathway.

Detection of Nucleic Acid Metabolism through ApG and Related Dinucleotides

The presence and concentration of dinucleotides like ApG can serve as indicators of active nucleic acid metabolism. uomustansiriyah.edu.iqwikipedia.org The turnover of these molecules reflects the activity of various enzymes involved in both the synthesis and degradation of nucleic acids and related signaling molecules. uomustansiriyah.edu.iqwikipedia.org

The detection of specific dinucleotides can be achieved through various analytical techniques, such as high-performance liquid chromatography (HPLC), which has been used to identify and quantify 5'-ApG in enzymatic reactions. nih.govresearchgate.net The development of sensitive nucleic acid detection technologies, including those based on fluorescence and microarrays, provides powerful tools for studying the dynamics of these metabolic intermediates. medcraveonline.commdpi.comgene-quantification.de

Molecular Mechanisms and Biological Functions of Adenylyl 3 5 Guanosine

Role in Messenger RNA (mRNA) Splicing and Nucleic Acid Structural Integrity

The processing of precursor messenger RNA (pre-mRNA) into mature mRNA is a critical step in eukaryotic gene expression. This process involves the removal of non-coding intervening sequences (introns) and the joining of coding sequences (exons), a process known as mRNA splicing. inflibnet.ac.inyoutube.com The integrity of the final mRNA molecule is crucial for the accurate synthesis of proteins.

While the direct role of free Adenylyl-(3'-5')-guanosine in the splicing mechanism is not extensively documented, the fundamental components of this dinucleotide, adenosine (B11128) and guanosine (B1672433), are central to the process. The splicing of nuclear pre-mRNA introns is carried out by a large ribonucleoprotein complex called the spliceosome, which consists of small nuclear RNAs (snRNAs) and numerous proteins. inflibnet.ac.inegyankosh.ac.in Key consensus sequences at the intron-exon boundaries, typically a GU at the 5' splice site and an AG at the 3' splice site, are recognized by the spliceosome. youtube.com

The splicing process involves two sequential transesterification reactions. In the first reaction, the 2'-hydroxyl group of a specific adenosine nucleotide within the intron, known as the branch point, attacks the 5' splice site. This leads to the formation of a lariat-shaped intermediate. inflibnet.ac.in In the second reaction, the newly freed 3'-hydroxyl group of the upstream exon attacks the 3' splice site, resulting in the ligation of the two exons and the release of the intron lariat. inflibnet.ac.in

Interactions with Specific Regulatory Proteins and Enzymes

This compound and its related guanine (B1146940) nucleotides interact with a variety of proteins to modulate their function. These interactions are fundamental to cellular signaling and regulation.

Binding Studies with Nucleotide-Interacting Enzymes and Protein Domains

Guanine nucleotides are well-known for their interaction with a class of proteins called G-proteins (guanine nucleotide-binding proteins). nih.gov These proteins act as molecular switches in intracellular signaling pathways, cycling between an active GTP-bound state and an inactive GDP-bound state. nih.gov The binding of guanine nucleotide analogues, such as Guanosine 5'-O-(3-thiotriphosphate) (GTPγS), can lock G-proteins in an active conformation, leading to prolonged downstream signaling. nih.govphysiology.org

Adenylyl cyclase is a key enzyme that is often regulated by G-proteins. physiology.org Binding studies have shown that guanine nucleotides can modulate the activity of adenylyl cyclase. For instance, GTPγS potently stimulates adenylyl cyclase activity, while Guanosine 5'-O-(2-thiodiphosphate) (GDPβS) acts as a competitive inhibitor. physiology.org The affinity of these nucleotides for their binding sites is a critical determinant of their regulatory effect.

Furthermore, enzymes involved in nucleic acid metabolism, such as ribonucleases, exhibit specific interactions with dinucleotides. For example, Ribonuclease U2 has been used for the synthesis of this compound 2',3'-cyclic phosphate (B84403). oup.com

Table 1: Interaction of Guanine Nucleotide Analogs with Regulatory Proteins

Nucleotide AnalogInteracting ProteinEffect
Guanosine 5'-O-(3-thiotriphosphate) (GTPγS)Inhibitory G-protein (Ni)Activation, reduces ADP-ribosylation by pertussis toxin nih.gov
Guanosine 5'-O-(3-thiotriphosphate) (GTPγS)Adenylyl CyclasePotent stimulation physiology.org
Guanosine 5'-O-(2-thiodiphosphate) (GDPβS)Adenylyl CyclaseCompetitive inhibition physiology.org

Modulation of Protein Function through Dinucleotide Binding

The binding of a dinucleotide like this compound can induce conformational changes in a protein, thereby modulating its function. This is a common mechanism for the regulation of enzyme activity and signaling pathways.

The activation of G-proteins by GTP, for instance, leads to a conformational change that allows them to interact with and regulate effector proteins such as adenylyl cyclase. nih.gov The binding of GTPγS to the inhibitory G-protein Ni leads to a conformation that is a poor substrate for ADP-ribosylation by pertussis toxin, demonstrating a significant functional change upon nucleotide binding. nih.gov

Modulation of Broader Cellular Processes and Gene Expression Pathways

The influence of this compound extends to the regulation of comprehensive cellular processes, including metabolic pathways and the expression of genes.

Influence on Metabolic Pathways and Biosynthetic Processes

This compound can serve as a precursor for the synthesis of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger that regulates a wide array of metabolic processes. The enzyme adenylyl cyclase catalyzes the formation of cAMP from ATP, and its activity is tightly regulated by signaling molecules and G-proteins. normalesup.org

cAMP plays a central role in the control of metabolic pathways such as glycolysis and glycogen (B147801) metabolism. normalesup.org For example, an increase in cAMP levels can lead to the activation of protein kinase A (PKA), which in turn phosphorylates and regulates the activity of key metabolic enzymes. oup.com The biosynthesis of important molecules is thus intricately linked to the signaling pathways in which guanine nucleotides participate. ebi.ac.uk

Table 2: Examples of Metabolic Processes Influenced by cAMP

Metabolic ProcessKey Enzyme Regulated by cAMP/PKAEffect of Regulation
GlycogenolysisGlycogen PhosphorylaseActivation
GlycogenesisGlycogen SynthaseInhibition
GluconeogenesisFructose-1,6-bisphosphataseActivation

Impact on Transcription Factors and Gene Regulation

The regulation of gene expression is a fundamental process controlled by transcription factors that bind to specific DNA sequences and modulate the rate of transcription. mit.edu The activity of transcription factors can be influenced by signaling pathways, including those involving cAMP.

An increase in intracellular cAMP can lead to the activation of the transcription factor CREB (cAMP response element-binding protein). researchgate.net Activated CREB binds to specific DNA sequences called cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their expression. oup.com The promoter region of the gene encoding the Gsα subunit of G-proteins, for example, contains sites for transcription factors like Sp1, whose binding can be influenced by PKA-mediated phosphorylation, highlighting a feedback loop in gene regulation. oup.com

Therefore, by influencing the levels of second messengers like cAMP, dinucleotides such as this compound can have a downstream impact on the expression of a wide range of genes, ultimately affecting various cellular functions. researchgate.net

Functional Implications in Viral Replication Mechanisms

The dinucleotide this compound (ApG) plays a significant role in the replication of certain viruses, particularly influenza viruses. Its primary function in this context is to act as a primer for the synthesis of viral RNA, a process catalyzed by the virus's own RNA-dependent RNA polymerase (RdRp).

In influenza virus, the transcription and replication of the viral RNA genome are complex processes managed by the viral RdRp. While viral transcription initiates using capped primers snatched from host cell mRNAs, the replication process can be initiated de novo or through the use of a dinucleotide primer. mdpi.comnih.gov Research has identified ApG as a particularly effective primer for initiating RNA synthesis in vitro. nih.govnih.gov

Studies investigating the priming activities of various dinucleotides found that ApG, which is complementary to the first two nucleotides (3'-UC) at the 3' end of the viral RNA (vRNA) template, was the most active primer. nih.gov Its presence directs the influenza virus RdRp to initiate RNA synthesis at specific positions on the viral template. nih.govnih.gov For example, when priming on a vRNA template, ApG directs the polymerase to synthesize the complementary strand, starting with the addition of a cytidine (B196190) monophosphate (CMP). nih.gov

The initiation of vRNA synthesis from the complementary RNA (cRNA) template follows a more intricate "prime-and-realign" model. In this mechanism, the RdRp internally synthesizes a pppApG dinucleotide using positions 4 and 5 of the cRNA template. mdpi.comasm.org This newly synthesized primer is then realigned to the terminal positions 1 and 2 of the cRNA's 3' end to commence the synthesis of a full-length vRNA segment. mdpi.com The use of ApG as a primer in laboratory settings has become a standard method for assaying the catalytic activity of purified influenza polymerase complexes. asm.orgasm.orgpnas.org

Table 1: Role of ApG in Influenza Virus RNA Synthesis
TemplatePriming MechanismDescriptionReference
Viral RNA (vRNA)Direct PrimingExogenously supplied ApG is complementary to the 3' terminal nucleotides (3'-UC) and directly primes the synthesis of complementary RNA (cRNA). nih.gov
Complementary RNA (cRNA)Prime-and-RealignA pppApG dinucleotide is synthesized internally from template positions 4 and 5, then realigns to the 3' terminus to prime viral RNA (vRNA) synthesis. mdpi.comasm.org

The ability of a dinucleotide to prime viral RNA synthesis is highly dependent on its structure, specifically its base sequence and its complementarity to the viral RNA template. Research on influenza virus polymerase has shown that modifications to the dinucleotide structure significantly impact its priming efficiency.

Comparative studies have demonstrated a strong preference for ApG over other dinucleotides. For instance, GpC (Guanosnyl-(3'-5')-cytidine), which is complementary to positions 2-3 of the vRNA template, showed some activity, whereas CpG and CpU were found to be virtually inactive as primers. nih.gov This indicates that the base pairing between the primer and the template, particularly at the initiation site, is essential for the polymerase to begin RNA synthesis. nih.gov

The structural integrity of the polymerase itself also influences its interaction with the primer. A mutant influenza polymerase (Δ648–651) was found to have an increased tolerance for mismatches between the template and the dinucleotide primer, suggesting that specific domains of the polymerase, like the priming loop, are involved in ensuring the fidelity of this interaction. nih.govasm.org Further studies have utilized different dinucleotide primers, such as ApA and CpA, to test the activity of polymerases on mutant RNA templates, reinforcing the concept that a specific structural relationship between the primer and the template-polymerase complex is required for efficient initiation. asm.org The affinity of the polymerase for ApG has been measured, with a Km value of 0.015 mM reported for the 3P polymerase complex, a value significantly lower than that for other dinucleotides, indicating a higher affinity for ApG. asm.org

Investigation of ApG Derivatives as Molecular Probes in Intracellular Signaling Cascades

While ApG is a fundamental component of RNA, it and its derivatives also feature in the study of intracellular signaling, particularly in the context of cyclic nucleotide regulation. Though not a primary second messenger itself, ApG's appearance as a metabolic product has made it a valuable tool for probing the activity of specific signaling pathways. nih.gov

This compound has been identified as the final product of the degradation of the bacterial second messenger 3'3'-cyclic GMP-AMP (3'3'-cGAMP). nih.govfrontiersin.org In bacteria such as Vibrio cholerae, the intracellular levels of 3'3'-cGAMP are tightly controlled by specific phosphodiesterases (PDEs). frontiersin.orgnih.gov The discovery of these degradation pathways has positioned ApG and its immediate precursor, 5'-phospho-adenylyl-(3'-5')-guanosine (pApG), as key molecular indicators for studying the enzymes that terminate cGAMP signaling. nih.govresearchgate.net

Researchers have identified a family of enzymes in V. cholerae, termed V-cGAPs (Vibrio cGAMP-specific phosphodiesterases), that specifically hydrolyze 3'3'-cGAMP. nih.govnih.gov This degradation occurs in a distinct two-step process:

Linearization: All three identified V-cGAPs (V-cGAP1, V-cGAP2, V-cGAP3) can linearize the cyclic 3'3'-cGAMP into the intermediate product, 5'-pApG. nih.govresearchgate.net

Hydrolysis: V-cGAP1 exhibits a secondary function as a 5'-nucleotidase, further hydrolyzing 5'-pApG to produce the final, non-signaling product, this compound (ApG). nih.govnih.govresearchgate.net

Therefore, in assays designed to screen for PDE activity, the detection of pApG and ApG serves as a direct probe for the presence and enzymatic activity of cGAMP-degrading enzymes. nih.gov The high specificity of these enzymes—for instance, V-cGAPs degrade 3'3'-cGAMP but not other isomers like 2'3'-cGAMP—underscores the precise molecular recognition involved in these signaling cascades. nih.govresearchgate.net

Table 2: Enzymatic Degradation of 3'3'-cGAMP in Vibrio cholerae
StepSubstrateEnzyme(s)Product(s)Enzymatic FunctionReference
13'3'-cGAMPV-cGAP1, V-cGAP2, V-cGAP35'-pApGPhosphodiesterase (PDE) nih.govnih.gov
25'-pApGV-cGAP1ApG5'-Nucleotidase nih.govresearchgate.net

The study of ApG's formation via the degradation of 3'3'-cGAMP has provided significant insights into the broader principles of cyclic nucleotide regulation. nih.govfrontiersin.org Cyclic nucleotides like cyclic AMP (cAMP) and cyclic GMP (cGMP) are universal second messengers whose signaling capacity depends on a dynamic balance between their synthesis by cyclases and their degradation by phosphodiesterases (PDEs). frontiersin.orgpancreapedia.orgmdpi.com

The characterization of the V-cGAP enzymes that produce ApG exemplifies a critical mechanism of signal termination. nih.govnih.gov It demonstrates that to control cellular processes effectively, the active second messenger (3'3'-cGAMP) must be efficiently inactivated. The conversion to the linear intermediate pApG and subsequently to ApG represents this inactivation process, ensuring that the signaling event is transient. researchgate.net

This research highlights the specificity inherent in cyclic nucleotide pathways. The fact that V-cGAPs from V. cholerae specifically target 3'3'-cGAMP, while mammalian enzymes like ENPP1 preferentially hydrolyze the 2'3'-cGAMP isomer, reveals how organisms have evolved distinct PDEs to regulate different signaling molecules, even when they are structurally similar. nih.govd-nb.info The identification of ApG as the terminal product of this specific bacterial pathway provides a clear model for how signal termination is achieved and contributes to the overarching understanding that the regulation of PDE activity is as crucial as the regulation of cyclase activity for controlling intracellular communication. nih.govresearchgate.net

Advanced Research Methodologies for Adenylyl 3 5 Guanosine Characterization

Analytical Techniques for Detection and Quantification in Biological Samples

The accurate detection and quantification of ApG in biological samples present a significant challenge due to its low concentrations and the presence of numerous interfering substances. To overcome these hurdles, researchers employ advanced chromatographic techniques coupled with sensitive detectors.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) coupled with UV Detection

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are foundational techniques for the separation and quantification of nucleotides like ApG. ajpaonline.com These methods separate components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). UHPLC utilizes columns with smaller particle sizes (<2 µm), which allows for higher resolution, increased speed, and greater sensitivity compared to traditional HPLC. ajpaonline.com

For the analysis of ApG and related nucleotides, reversed-phase columns, such as C18, are commonly used. biorxiv.org The separation is typically achieved using a mobile phase consisting of a buffer (e.g., phosphate (B84403) buffer or ammonium (B1175870) acetate) and an organic modifier like methanol (B129727) or acetonitrile. biorxiv.orgnih.govnih.gov Detection is most often performed using a UV detector set at a wavelength where purine (B94841) bases exhibit maximum absorbance, typically around 253-260 nm. biorxiv.orgnih.govnih.gov The amount of ApG in a sample is determined by comparing the peak area from the chromatogram to a standard curve generated from known concentrations of the compound. biorxiv.org

Table 1: Typical HPLC/UHPLC Parameters for Nucleotide Analysis

ParameterTypical SettingRationale
Column Reversed-Phase C18, 5 µm or <2 µm (UHPLC)Provides good retention and separation for moderately polar analytes like dinucleotides.
Mobile Phase Gradient of aqueous buffer (e.g., 10 mM Ammonium Acetate) and organic solvent (e.g., Acetonitrile/Methanol)Allows for the elution of a wide range of compounds with varying polarities.
Flow Rate 0.5 - 1.3 mL/min (HPLC); Lower for UHPLCOptimized for efficient separation and peak resolution.
Detection UV Absorbance at ~253 nm or ~260 nmWavelength of maximum absorbance for guanine (B1146940) and adenine (B156593) bases, providing high sensitivity.
Column Temp. 22 - 25 °CEnsures reproducible retention times by controlling viscosity and reaction kinetics.

This table presents a generalized summary of parameters. Actual conditions may vary based on the specific application and instrumentation.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (LC-MS/MS) for Profiling

Mass Spectrometry (MS) offers superior specificity and sensitivity for the analysis of ApG compared to UV detection. nih.gov When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for identifying and quantifying nucleotides in complex biological extracts. Tandem mass spectrometry (MS/MS or MS2) further enhances this capability. wikipedia.orgnih.gov

In a typical LC-MS/MS experiment, after chromatographic separation, the ApG molecules are ionized, commonly using electrospray ionization (ESI). The first mass spectrometer (MS1) selects the parent or precursor ion based on its mass-to-charge ratio (m/z). For ApG, this corresponds to the [M+H]⁺ ion. This selected ion is then fragmented in a collision cell through a process called collision-induced dissociation (CID). The resulting fragment ions (product ions) are then separated and detected by a second mass spectrometer (MS2). forensicrti.org This process of monitoring a specific precursor-to-product ion transition, known as multiple reaction monitoring (MRM), provides exceptional selectivity and significantly reduces background noise, enabling accurate quantification even at very low concentrations. forensicrti.orgnih.gov

Table 2: Example Mass Spectrometry Transitions for Related Nucleosides

AnalytePrecursor Ion (m/z)Product Ion (m/z)Application
Adenosine (B11128)268136Quantification
Guanosine (B1672433)284152Quantification

Hydrophilic Interaction Chromatography (HILIC)-MS/MS for Nucleotide Analysis

Hydrophilic Interaction Chromatography (HILIC) is an alternative chromatographic mode particularly well-suited for highly polar compounds like nucleotides and their derivatives, which may show poor retention on traditional reversed-phase columns. mdpi.comtum.de HILIC utilizes a polar stationary phase (e.g., silica, amide) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile. mdpi.comresearchgate.net

In HILIC, a water-rich layer is formed on the surface of the stationary phase, and analytes partition between this layer and the bulk mobile phase. This mechanism provides excellent retention for polar molecules like ApG. mdpi.com Coupling HILIC with MS/MS detection combines the unique separation power of HILIC with the high sensitivity and specificity of mass spectrometry. researchgate.net This approach is particularly advantageous for comprehensive nucleotide profiling in biological samples, as it can effectively separate various precursors, metabolites, and related polar compounds in a single analytical run. tum.deresearchgate.net The high organic content of the mobile phase used in HILIC can also enhance ESI efficiency, leading to improved sensitivity. mdpi.com

Spectroscopic and Structural Techniques for Conformational and Interaction Analysis

Beyond detection and quantification, understanding the three-dimensional structure and conformational dynamics of ApG is crucial for elucidating its biological function. Spectroscopic techniques provide invaluable insights into its solution structure and how it interacts with other molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed atomic-level structure of molecules in solution. ipb.pt By analyzing the magnetic properties of atomic nuclei (primarily ¹H, ¹³C, and ³¹P), NMR can provide a complete assignment of all atoms within the ApG molecule and define its conformational preferences. bhu.ac.inmdpi.com

One-dimensional (1D) ¹H NMR spectra provide information on the chemical environment of each proton, with chemical shifts indicating the type of proton (e.g., aromatic, sugar). hmdb.ca Similarly, ¹³C NMR provides direct information about the carbon skeleton. bhu.ac.inspectrabase.com

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Guanosine Moiety

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H8~7.96-
H1'~5.86-
C8-~137.5
C6-~158.7
C5-~116.5
C4-~153.8
C2-~151.3
C1'-~88.7

Data is representative for the guanosine nucleoside and serves as a reference for interpreting the spectra of the full ApG dinucleotide. hmdb.caresearchgate.net Actual shifts for ApG would be influenced by the presence of the adenosine moiety and the phosphodiester bond.

Circular Dichroism (CD) and FTIR Spectroscopy for Solution Conformation

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.org For dinucleotides, the CD spectrum is highly sensitive to the electronic interactions between the stacked bases. The shape and intensity of the CD signal, particularly the positive and negative bands known as Cotton effects, provide information about the degree of base stacking, the helical handedness, and other conformational parameters. genesilico.pl Changes in the CD spectrum can indicate conformational shifts induced by temperature, pH, or binding to other molecules.

FTIR spectroscopy measures the vibrational modes of a molecule's chemical bonds. rockymountainlabs.cominnovatechlabs.com The resulting spectrum contains characteristic absorption bands corresponding to specific functional groups (e.g., C=O, N-H, P-O). The precise frequency of these bands is sensitive to the local chemical environment, hydrogen bonding, and conformation. rockymountainlabs.com For ApG, FTIR can be used to study the vibrations of the phosphate backbone, the sugar rings, and the purine bases. Changes in these vibrational frequencies can reveal subtle alterations in the dinucleotide's conformation and its interactions with binding partners. nih.govacs.org

Table 4: Spectroscopic Techniques and Conformational Information

TechniquePrincipleInformation Gained for ApG
Circular Dichroism (CD) Differential absorption of circularly polarized light. wikipedia.orgBase stacking interactions, helical sense, overall conformation in solution. genesilico.pl
FTIR Spectroscopy Absorption of infrared radiation corresponding to molecular vibrations. innovatechlabs.comInformation on specific functional groups, hydrogen bonding, and conformational changes in the phosphate backbone and nucleobases. rockymountainlabs.com

X-ray Crystallography for Three-Dimensional Structure Elucidation of Dinucleotide Complexes

X-ray crystallography is a paramount technique for determining the precise three-dimensional arrangement of atoms within a molecule, offering atomic-level resolution. creative-biostructure.com This method is crucial for understanding the structural basis of how Adenylyl-(3'-5')-guanosine interacts with other molecules, such as proteins and nucleic acids. creative-biostructure.comnih.gov The process begins with the crystallization of the target molecule or complex, which can often be the most challenging step. nih.gov Once suitable crystals are obtained, they are exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map and, ultimately, the molecular structure. creative-biostructure.com

This powerful technique has been instrumental in revealing the conformational details of dinucleotide complexes. For instance, crystallographic studies have provided insights into the binding of dinucleotides to the catalytic cores of enzymes like adenylyl cyclase, shedding light on the mechanisms of catalysis and activation. umt.edu The detailed structural information obtained from X-ray crystallography is invaluable for structure-based drug design and for understanding the intricate molecular interactions that govern biological functions. creative-biostructure.com

Table 1: X-ray Crystallography Data for Adenylyl Cyclase Complexes

ComplexSpace GroupUnit Cell Dimensions (Å)Resolution (Å)
Adenylyl cyclase:Gsα complexP2₁2₁2₁a = 118.0-119.1, b = 133.9-134.9, c = 70.7-72.22.3-3.9

This table presents crystallographic data for the complex of adenylyl cyclase with the Gsα subunit, as described in published research. umt.edu

In Vitro and Cellular Model Systems for Functional Studies

To complement structural data, a variety of in vitro and cellular model systems are employed to investigate the functional roles of this compound.

Cell-free systems provide a controlled environment to study the enzymatic synthesis and degradation of this compound without the complexity of a living cell. These assays are essential for characterizing the activity of enzymes such as adenylyl cyclase. nih.gov A common approach involves preparing crude membrane fractions from cell lysates, which contain the enzyme of interest. nih.gov The activity of adenylyl cyclase is then measured by quantifying the production of cyclic AMP (cAMP) from ATP. nih.govthermofisher.com Various methods can be used for this quantification, including chemiluminescent immunoassays that can detect femtomole levels of cAMP. thermofisher.com These assays are critical for studying the effects of activators and inhibitors on enzyme kinetics. nih.gov For example, the impact of molecules like forskolin (B1673556) and G-protein subunits on adenylyl cyclase activity has been extensively studied using such systems. umt.edu

Cell-based assays are indispensable for understanding how this compound and related cyclic nucleotides influence cellular processes in a more physiologically relevant context. frontiersin.org These assays can directly measure the transport of substrates across cellular membranes or assess the secondary effects of substrate transport. frontiersin.org For instance, researchers have developed cell-based assays to monitor intracellular levels of cyclic GMP (cGMP), a related signaling molecule. nih.gov One innovative approach involves creating a stably transfected cell line that expresses a cGMP sensor, such as a cyclic nucleotide-gated cation channel, along with a luminescent reporter like aequorin. nih.gov An increase in intracellular cGMP opens the channel, leading to a detectable influx of calcium ions. nih.gov This type of assay allows for real-time monitoring of cGMP production in living cells and is suitable for high-throughput screening of compounds that modulate the nitric oxide/cGMP pathway. nih.gov

Table 2: Components of a Cell-Based cGMP Assay

ComponentFunction
Stably transfected CHO cellsHost system for expressing assay components. nih.gov
Soluble guanylate cyclaseEnzyme that produces cGMP. nih.gov
Cyclic nucleotide-gated cation channel (CNGA2)Intracellular cGMP sensor. nih.gov
AequorinLuminescence indicator for intracellular calcium concentration. nih.gov

This table outlines the key components of a cell-based assay designed to monitor cGMP levels in real-time, as reported in scientific literature. nih.gov

The development of fluorescent probes represents a significant advancement in the study of cellular metabolites like cyclic nucleotides. nih.gov These probes enable the real-time visualization and quantification of target molecules within living cells with high spatial and temporal resolution. nih.gov The design of these probes often involves linking a fluorophore to a recognition group that selectively binds to the molecule of interest. rsc.org This interaction leads to a change in the fluorescent properties of the probe, such as intensity or wavelength, which can be monitored using fluorescence microscopy or spectroscopy. mdpi.com

While specific probes for directly imaging this compound are still an emerging area, the principles have been successfully applied to related molecules like cAMP and cGMP. nih.gov These advancements pave the way for creating probes that can specifically track the dynamics of this compound in real-time, providing invaluable insights into its role in cellular signaling. nih.govrsc.org

Future Directions and Research Perspectives on Adenylyl 3 5 Guanosine

Elucidating Novel Biological Roles in Diverse Organisms and Biological Contexts

While ApG has been identified as a regulator in processes like DNA synthesis and repair, cell growth, and immune responses, its full spectrum of biological roles is far from understood. Future research should focus on identifying and characterizing novel functions of ApG in a wider range of organisms and biological contexts. For instance, its role in the complex life cycles of various bacteria, archaea, and eukaryotes remains largely unexplored.

In bacteria, the second messenger cyclic di-GMP (c-di-GMP) is a key regulator of processes such as biofilm formation, motility, and virulence. plos.org Given that the hydrolysis of c-di-GMP can produce linear dinucleotides, exploring the potential roles of ApG and related molecules in these critical bacterial behaviors is a logical next step. plos.org Investigating the presence and function of ApG in extremophiles, symbiotic organisms, and pathogens could reveal unique adaptations and regulatory mechanisms.

Furthermore, the role of ApG in plant biology is an area ripe for investigation. While the study of cyclic nucleotides like cAMP and cGMP in plants has been challenging, recent advancements have solidified their importance as regulators of plant physiology. frontiersin.org Exploring the existence and potential signaling roles of linear dinucleotides like ApG in response to hormones, stress, and developmental cues could open new frontiers in plant science. frontiersin.org

Exploration of Evolutionary Conservation and Divergence of ApG-Related Pathways

Understanding the evolutionary history of ApG-related pathways is crucial for contextualizing its biological significance. Comparative genomic and phylogenetic analyses can trace the origins and evolution of the enzymes responsible for ApG synthesis and degradation. This approach can reveal how these pathways have been conserved or have diverged across different lineages, providing insights into their functional adaptations. researchgate.net

The Angiosperm Phylogeny Group (APG) framework, which classifies flowering plants based on molecular data, provides a powerful tool for studying the evolution of signaling pathways in plants. ontosight.ainumberanalytics.comresearchgate.net By mapping the presence and characteristics of ApG-related enzymes onto this phylogenetic framework, researchers can infer the evolutionary history of ApG signaling and its association with key plant innovations.

Moreover, comparing the regulatory networks controlled by ApG and other signaling molecules across different species can illuminate fundamental principles of network evolution. pnas.org Such studies can reveal how signaling pathways are rewired over evolutionary time to accommodate new functions and environmental pressures.

Development of Highly Specific Molecular Tools and Probes for Mechanistic Studies

Advancing our understanding of ApG's mechanisms of action requires the development of sophisticated molecular tools. Currently, there is a need for highly specific probes that can detect and quantify ApG with high sensitivity and spatial resolution within cells and tissues. Such tools would be invaluable for tracking the dynamics of ApG signaling in real-time and for identifying its precise subcellular localization.

The development of molecular markers, such as single nucleotide polymorphisms (SNPs) and restriction fragment length polymorphisms (RFLPs), has revolutionized genetic research. cd-genomics.comagrifoodscience.com Similar approaches could be adapted to identify genetic variations that influence ApG metabolism and signaling, providing a powerful means to link genetic differences to phenotypic outcomes. Furthermore, the creation of specific inhibitors and activators of ApG-metabolizing enzymes would allow for the precise manipulation of ApG levels, enabling researchers to dissect its causal role in various cellular processes. umt.edu

Isotopic labeling methods, which have been instrumental in molecular biology, could also be employed to trace the metabolic fate of ApG and to identify its downstream targets. iaea.org These techniques, combined with advanced imaging and mass spectrometry, will be essential for building a detailed molecular picture of ApG-mediated signaling.

Uncovering Intricate Regulatory Networks Involving ApG and Other Dinucleotides

Cellular signaling is not a collection of linear pathways but a complex, interconnected network. Future research must aim to uncover the intricate regulatory networks in which ApG participates. This includes identifying the upstream signals that control ApG synthesis and degradation, as well as the downstream effectors that mediate its biological effects.

A key area of investigation is the crosstalk between ApG signaling and other well-established signaling pathways, such as those involving cAMP, cGMP, and other dinucleotides. researchgate.netnih.govahajournals.org For example, in some systems, cGMP can regulate the hydrolysis of cAMP, demonstrating a direct link between these two pathways. ahajournals.org Understanding how ApG integrates with these and other signaling networks is crucial for a holistic view of cellular regulation.

Q & A

Q. What is the biochemical significance of the 3'-5' phosphodiester linkage in Adenylyl-(3'-5')-guanosine?

The 3'-5' phosphodiester bond is critical for structural stability and function in dinucleotides. This linkage is resistant to hydrolysis compared to 2'-5' bonds, making it biologically relevant in signaling and nucleic acid metabolism. Methodologically, nuclear magnetic resonance (NMR) and mass spectrometry (MS) are used to confirm bond orientation and stability. For example, 1D and 2D NMR spectra (e.g., 13C^{13}\text{C}, 1H^{1}\text{H}) can resolve bond geometry, while LC-MS/MS provides fragmentation patterns for validation .

Q. What are standard protocols for quantifying this compound in cellular extracts?

High-performance liquid chromatography (HPLC) with UV detection at 280 nm is a common method, as demonstrated for cyclic guanosine derivatives in metabolic studies. For higher sensitivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is recommended. Internal standards, such as isotopically labeled analogs, improve quantification accuracy by correcting for matrix effects .

Q. How should this compound be stored to maintain stability during experiments?

Store lyophilized samples at -20°C in airtight containers to prevent degradation. For aqueous solutions, use sterile, nuclease-free water and aliquot to avoid freeze-thaw cycles. Stability studies for related guanosine derivatives (e.g., cGMP sodium salt) confirm that these conditions preserve >99% purity over 12 months .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound concentration measurements between HPLC and MS platforms?

Cross-validate methods using certified reference materials and spike-recovery experiments. For instance, HPLC-UV may overestimate concentrations due to co-eluting contaminants, whereas LC-MS/MS offers higher specificity. Normalize data using enzymatic assays (e.g., guanylate kinase activity measurements) to confirm functional integrity .

Q. What experimental strategies elucidate enzymatic pathways for this compound synthesis and degradation?

Use 32P^{32}\text{P}-radiolabeled ATP/GTP in in vitro assays to track phosphorylation and ligation steps. Knockout models of candidate enzymes (e.g., ligases or hydrolases) can identify pathway contributors. For degradation intermediates, monitor metabolites like 5'-phosphoguanylyl-(3',5')-guanosine (pGpG) via LC-MS/MS, as seen in c-di-GMP turnover studies .

Q. How can structural dynamics of this compound be studied under physiological conditions?

Employ solution-state NMR at varying temperatures and pH levels to observe conformational changes. Molecular dynamics simulations using force fields (e.g., AMBER) can predict interactions with binding proteins. For crystallography, co-crystallize the dinucleotide with target enzymes (e.g., cyclic nucleotide-binding domains) to resolve active-site interactions .

Q. What are optimal strategies for synthesizing this compound with high regiochemical purity?

Solid-phase synthesis using phosphoramidite chemistry allows precise control over the 3'-5' linkage. Purify intermediates via reverse-phase HPLC, and validate regiochemistry using enzymatic digestion (e.g., snake venom phosphodiesterase, which cleaves 3'-5' bonds selectively). MALDI-TOF MS confirms molecular weight and purity .

Methodological Considerations Table

Research Objective Recommended Techniques Key References
Quantification in biofluidsLC-MS/MS with MRM, isotope dilution
Structural confirmation1H^{1}\text{H}/13C^{13}\text{C} NMR, X-ray crystallography
Enzymatic pathway analysisRadiolabeled assays, knockout models, metabolite profiling
Stability studiesLong-term storage trials at -20°C, HPLC purity checks

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.